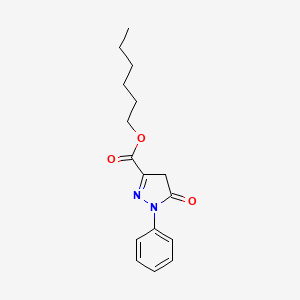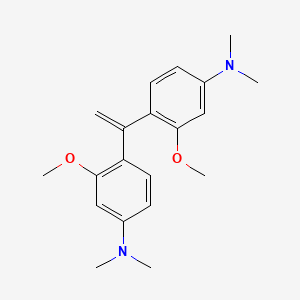
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is a complex organic compound characterized by its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by hydrogenation and cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or aromatic rings.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
1,2,3,4,5,6,7,8,9,10-Decahydroanthracene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4,12,13,14,15-Octahydrononacene-5,6,7,9,10,11,16,17,18,20,21,22-dodecone is unique due to its specific ring structure and the presence of multiple functional groups
Propiedades
Número CAS |
93751-42-9 |
|---|---|
Fórmula molecular |
C38H18O12 |
Peso molecular |
666.5 g/mol |
Nombre IUPAC |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(22),2,5(18),7(16),9(14),20,24(37),26(35),28(33)-nonaene-4,6,8,15,17,19,23,25,27,34,36,38-dodecone |
InChI |
InChI=1S/C38H18O12/c39-27-11-5-1-2-6-12(11)28(40)20-19(27)35(47)23-24(36(20)48)32(44)16-10-18-17(9-15(16)31(23)43)33(45)25-26(34(18)46)38(50)22-21(37(25)49)29(41)13-7-3-4-8-14(13)30(22)42/h9-10H,1-8H2 |
Clave InChI |
MSCJRLWYJDPYPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)C3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=CC6=C(C=C5C4=O)C(=O)C7=C(C6=O)C(=O)C8=C(C7=O)C(=O)C9=C(C8=O)CCCC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



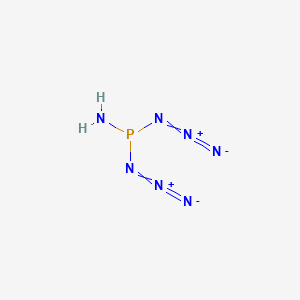


acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
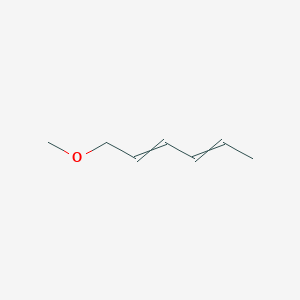
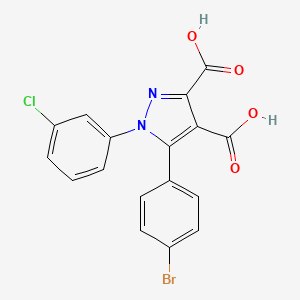
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

